molecular formula C8H5F2NO B1359043 4,6-Difluorooxindole CAS No. 247564-57-4

4,6-Difluorooxindole

Cat. No. B1359043
CAS RN: 247564-57-4
M. Wt: 169.13 g/mol
InChI Key: RVFYSTJIJULFHI-UHFFFAOYSA-N
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Description

4,6-Difluorooxindole, also known as 4,6-DFI, is a synthetic organic compound with the molecular formula C8H5F2NO . It is widely used in chemical and biological research.


Molecular Structure Analysis

The molecular structure of this compound consists of a heterocyclic indole ring with two fluorine atoms attached at the 4 and 6 positions . The molecular weight is 169.13 g/mol .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 264.9±40.0 °C and a predicted density of 1.415±0.06 g/cm3 . It also has a predicted pKa of 12.24±0.20 . The compound is stable under normal temperatures and pressures but should be stored at 2-8°C .

Scientific Research Applications

4,6-Difluorooxindole has been used in a variety of scientific research applications, including drug discovery, biochemistry, and pharmacology. It has been used in the synthesis of drugs, agrochemicals, and other biologically active molecules. This compound has also been used in the synthesis of peptide and peptidomimetic compounds, as well as in the synthesis of small molecules for use in drug discovery. This compound has also been used in the synthesis of fluorescent compounds for use in biological imaging.

Mechanism of Action

The mechanism of action of 4,6-Difluorooxindole is not well understood. However, it is known that this compound is an inhibitor of the enzyme phospholipase A2 (PLA2), which is involved in the breakdown of phospholipids in the cell membrane. Inhibition of PLA2 leads to the accumulation of phospholipids in the cell membrane, which can lead to changes in cell signaling pathways and the production of various biologically active molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is known that this compound is an inhibitor of the enzyme phospholipase A2 (PLA2), which can lead to changes in cell signaling pathways and the production of various biologically active molecules. Additionally, this compound has been shown to inhibit the enzyme 5-lipoxygenase, which is involved in the synthesis of leukotrienes, which are inflammatory mediators.

Advantages and Limitations for Lab Experiments

The advantages of using 4,6-Difluorooxindole in laboratory experiments include its availability, its low cost, and its versatility as a building block for the synthesis of a variety of compounds. Additionally, this compound is relatively stable and has a low toxicity. The main limitation of using this compound in laboratory experiments is its limited solubility in water, which can make it difficult to use in some applications.

Future Directions

The potential applications of 4,6-Difluorooxindole are numerous and varied. Future research should focus on further elucidating the mechanism of action of this compound, as well as its biochemical and physiological effects. Additionally, further research should focus on developing new methods for the synthesis of this compound and its derivatives, as well as exploring new applications for this compound in drug discovery and biomedical research. Finally, further research should focus on exploring the potential toxicity of this compound, as well as its potential for use in clinical applications.

Synthesis Methods

The synthesis of 4,6-difluorooxindole (this compound) can be accomplished using a variety of methods. The most common and efficient method involves the reaction of a difluorinated aldehyde with an aryl or alkyl amine in the presence of a base. The reaction proceeds via a Mannich-type reaction, yielding a difluorinated oxindole product in good yield. Other methods for the synthesis of this compound include the reaction of a difluorinated aldehyde with an amine in the presence of a Lewis acid, and the reaction of a difluorinated aldehyde with an aryl or alkyl halide in the presence of a base.

Safety and Hazards

4,6-Difluorooxindole is labeled with the GHS07 safety symbol, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding the formation of dust and using personal protective equipment .

properties

IUPAC Name

4,6-difluoro-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO/c9-4-1-6(10)5-3-8(12)11-7(5)2-4/h1-2H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVFYSTJIJULFHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2F)F)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30611946
Record name 4,6-Difluoro-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

247564-57-4
Record name 4,6-Difluoro-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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